molecular formula C5H9N B6265540 pent-4-yn-2-amine CAS No. 58456-49-8

pent-4-yn-2-amine

Cat. No.: B6265540
CAS No.: 58456-49-8
M. Wt: 83.1
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Description

Pent-4-yn-2-amine is an organic compound with the molecular formula C₅H₉N. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

58456-49-8

Molecular Formula

C5H9N

Molecular Weight

83.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine using Buchwald-Hartwig amination . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Another method involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with this compound in the presence of triethylamine. The mixture is heated at 170°C in a sealed tube overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pent-4-yn-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of pent-4-yn-2-amine involves its reactivity due to the presence of the triple bond and the amine group. The triple bond can participate in cycloaddition reactions, while the amine group can act as a nucleophile in substitution reactions. These properties make it a versatile compound in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

    But-2-yn-1-amine: Similar structure but with a shorter carbon chain.

    Hex-5-yn-2-amine: Similar structure but with a longer carbon chain.

    Propargylamine: Contains a terminal alkyne group but with a different substitution pattern.

Uniqueness

Pent-4-yn-2-amine is unique due to its specific carbon chain length and the position of the triple bond and amine group. This combination of features provides distinct reactivity and makes it suitable for specific applications in organic synthesis and material science.

Biological Activity

Pent-4-yn-2-amine, also known as (2S)-pent-4-yn-2-amine hydrochloride, is a compound characterized by its unique structural features, including a terminal alkyne and an amine functional group. This compound has garnered attention for its notable biological activity and potential pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C5H7N Molecular Weight 83 13 g mol \text{C}_5\text{H}_7\text{N}\quad \text{ Molecular Weight 83 13 g mol }

The compound features a linear carbon chain with a triple bond between the fourth and fifth carbon atoms and an amine group at the second carbon. This configuration contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Key areas of interest include:

  • Enzyme Interactions : this compound has been shown to interact with various enzymes, potentially altering their activity through covalent bonding facilitated by the alkyne group. This interaction can lead to inhibition or activation of specific biological pathways.
  • Neurological Applications : The compound's unique structure allows it to be investigated for potential applications in neurological therapies. Studies suggest it may influence neurotransmitter systems or act on receptors involved in neurological disorders.
  • Pharmacological Potential : As a potential pharmacological agent, this compound is being explored for its role in drug development, particularly in targeting diseases like cancer and autoimmune conditions.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors or inhibit/activate specific enzymes depending on the biological context:

MechanismDescription
Agonist Activates receptors, mimicking natural ligands
Antagonist Blocks receptor activity, preventing natural ligand binding
Enzyme Inhibition Covalently modifies enzymes, altering their function

Comparative Analysis with Similar Compounds

Pent-4-yn-2-amines share structural similarities with other alkynyl amines, which can influence their biological activity:

Compound NameStructure TypeSimilarity Index
But-3-yn-1-amine hydrochlorideAlkyne Amine0.73
3-Methylpent-1-yn-3-amino hydrochlorideAlkyne Amine0.59
3-Ethynylpiperidine hydrochlorideAlkyne Piperidine0.56

The unique combination of chiral centers and functional groups in pent-4-yn-2-amines allows them to exhibit distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of pent-4-yn-2-amines:

  • Study on Enzyme Interaction : A study demonstrated that pent-4-yn-2-amines could selectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders.
  • Neuropharmacology Research : Research focused on the effects of pent-4-yn-2-amines on neurotransmitter release revealed that these compounds could modulate synaptic transmission, indicating potential applications in treating neurological conditions.
  • Cancer Therapeutics : Investigations into the antiproliferative effects of pent-4-yne derivatives showed promising results against various cancer cell lines, highlighting their potential as anticancer agents .

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